molecular formula C15H16N2O2S B11015885 4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide

4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide

Cat. No.: B11015885
M. Wt: 288.4 g/mol
InChI Key: IZNBUCGVELPOFW-UHFFFAOYSA-N
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Description

4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is a heterocyclic compound that features a thiazole ring, an oxane ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxane Ring: The oxane ring can be formed through cyclization reactions involving diols and appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the thiazole and oxane rings with a carboxamide group, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, and the compound’s structure allows for interactions with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The oxane ring and carboxamide group can enhance binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to antimicrobial and anticancer effects.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-phenylthiazole: Lacks the oxane and carboxamide groups, making it less versatile in terms of reactivity and biological activity.

    N-(1,3-thiazol-2-yl)carboxamide: Lacks the phenyl and oxane groups, which may reduce its binding affinity and specificity.

Uniqueness

4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is unique due to its combination of a thiazole ring, oxane ring, and carboxamide group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

4-phenyl-N-(1,3-thiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C15H16N2O2S/c18-13(17-14-16-8-11-20-14)15(6-9-19-10-7-15)12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,16,17,18)

InChI Key

IZNBUCGVELPOFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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